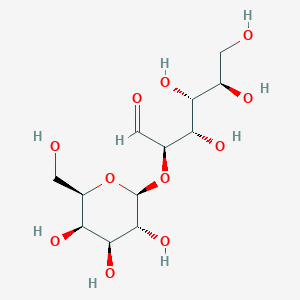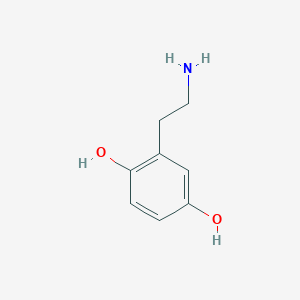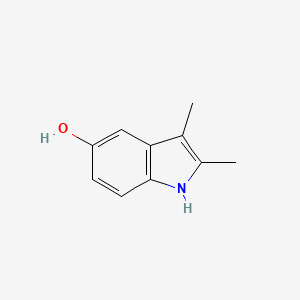
2,3-Dimethyl-1H-indol-5-ol
概要
説明
2,3-Dimethyl-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which are compounds often used in medicinal chemistry . The structure of this compound includes a benzene ring fused to a pyrrole ring, with two methyl groups attached at the 2 and 3 positions and a hydroxyl group at the 5 position.
作用機序
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by 2,3-Dimethyl-1H-indol-5-ol and their downstream effects would require more detailed studies.
Result of Action
Indole derivatives have been reported to exhibit various biological activities . The specific results of the action of this compound at the molecular and cellular level would need further investigation.
生化学分析
Biochemical Properties
2,3-Dimethyl-1H-indol-5-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase is characterized by moderate inhibitory activity, with IC50 values ranging from 96.4 to 40.6 μM . Additionally, indole derivatives can bind to multiple receptors, influencing various biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can inhibit pro-inflammatory cytokines and chemokines, reducing inflammation and liver injuries . The specific impact of this compound on these cellular processes remains to be further investigated.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. Indole derivatives can bind to high-affinity receptors, influencing their activity and downstream signaling pathways . For instance, the binding of this compound to α-glucosidase results in enzyme inhibition, affecting carbohydrate metabolism . Additionally, indole derivatives can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Indole derivatives are known for their stability and resistance to degradation In vitro and in vivo studies have shown that indole derivatives can maintain their biological activity over extended periods . The stability and degradation of this compound in different experimental conditions need to be explored to understand its temporal effects fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses leading to increased biological activity . High doses of indole derivatives can also result in toxic or adverse effects . For instance, excessive doses of indole derivatives have been associated with liver toxicity and other adverse reactions . The threshold effects and toxicities of this compound at different dosages need to be systematically studied in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. Indole derivatives can be metabolized by enzymes such as cytochrome P450 monooxygenases, leading to the formation of hydroxylated and other modified products . These metabolic transformations can affect the biological activity and toxicity of this compound. Additionally, indole derivatives can influence metabolic flux and metabolite levels by modulating enzyme activities and gene expression
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. Indole derivatives can interact with transporters and binding proteins, influencing their localization and accumulation . For example, indole derivatives can be transported across cell membranes by specific transporters, affecting their intracellular concentrations . The distribution of this compound within different tissues and its effects on cellular localization need to be investigated to understand its pharmacokinetics fully.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives can accumulate in the nucleus, influencing gene expression and other nuclear processes . The subcellular localization of this compound and its effects on cellular function need to be explored to understand its mechanism of action fully.
準備方法
The synthesis of 2,3-Dimethyl-1H-indol-5-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methyl groups at the desired positions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
2,3-Dimethyl-1H-indol-5-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the hydroxyl group, forming 2,3-Dimethyl-1H-indole.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3-Dimethyl-1H-indol-5-ol has several scientific research applications:
類似化合物との比較
2,3-Dimethyl-1H-indol-5-ol can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties, it is found in cruciferous vegetables.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
2,3-dimethyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-7(2)11-10-4-3-8(12)5-9(6)10/h3-5,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQDMVUJDKZHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
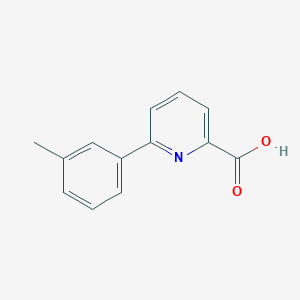
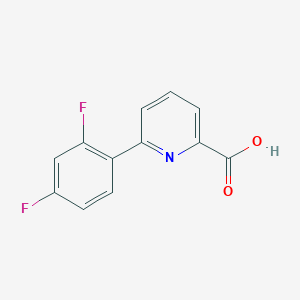
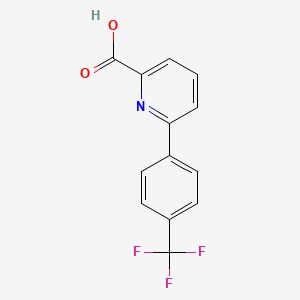

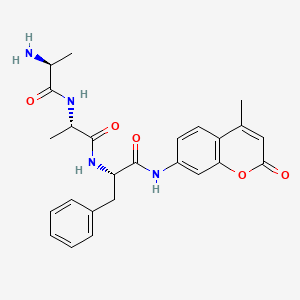
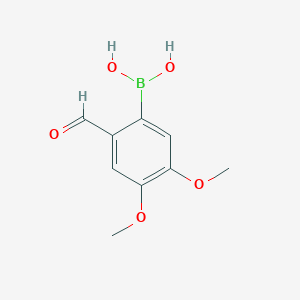
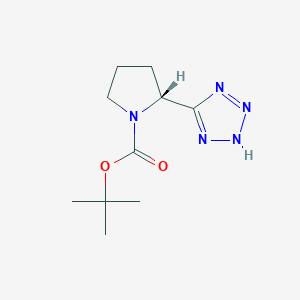
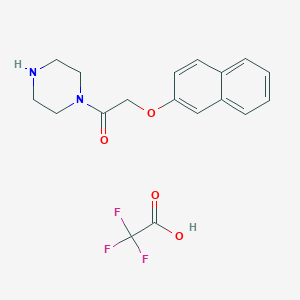
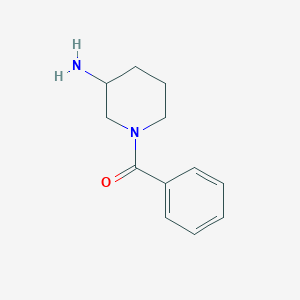

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

